molecular formula C9H16O7 B13766070 methyl 4-O-acetylhexopyranoside CAS No. 6340-54-1

methyl 4-O-acetylhexopyranoside

Cat. No.: B13766070
CAS No.: 6340-54-1
M. Wt: 236.22 g/mol
InChI Key: OWCIMOLLDRPCDP-UHFFFAOYSA-N
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Description

Methyl 4-O-acetylhexopyranoside is a chemical compound that belongs to the class of hexopyranosides It is a derivative of hexopyranose, where the hydroxyl group at the fourth position is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-O-acetylhexopyranoside typically involves the acetylation of methyl hexopyranoside. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the fourth position .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-O-acetylhexopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Methyl 4-O-acetylhexopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-O-acetylhexopyranoside involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis and subsequent metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-O-acetylhexopyranoside is unique due to its specific acetylation at the fourth position, which imparts distinct chemical and physical properties.

Properties

CAS No.

6340-54-1

Molecular Formula

C9H16O7

Molecular Weight

236.22 g/mol

IUPAC Name

[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C9H16O7/c1-4(11)15-8-5(3-10)16-9(14-2)7(13)6(8)12/h5-10,12-13H,3H2,1-2H3

InChI Key

OWCIMOLLDRPCDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1O)O)OC)CO

Origin of Product

United States

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